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Compound of Interest

2,4-Difluoro U-48800
Compound Name:

hydrochloride

cat. No.: B13852713

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro U-48800 hydrochloride is a synthetic opioid classified as a utopioid, a class of
compounds that interact with opioid receptors.[1][2] It is a derivative of the U-48800 compound,
which itself is an analogue of the potent synthetic opioid U-47700.[3][4] This technical guide
provides a comprehensive overview of 2,4-Difluoro U-48800 hydrochloride, including its
chemical identity, pharmacological properties, and relevant experimental protocols for its study.
This compound is intended for research and forensic applications only.

Chemical and Physical Data

A summary of the key chemical and physical properties of 2,4-Difluoro U-48800
hydrochloride is presented in the table below.
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Property Value Reference
CAS Number 2740304-36-1 [1][2]
Molecular Formula C17H24F2N20 - HCI [1][2]
Formula Weight 346.84 [2]

trans-2-(2,4-difluorophenyl)-N-

(2-(dimethylamino)cyclohexyl)-
Formal Name

N-methylacetamide,

monohydrochloride

FC1=CC=C(C(F)=C1)CC(N([C
SMILES @H]2--INVALID-LINK-- [11[2]
N(C)C)C)=0.ClI

Pharmacological Profile

2,4-Difluoro U-48800 is an analogue of U-48800, which is known to be a selective agonist for
the kappa-opioid receptor (KOR). While specific binding affinity (Ki) and functional potency
(EC50) values for the 2,4-difluoro derivative are not readily available in the public domain, the
pharmacological profile is expected to be similar to that of U-48800 and other related
benzamide and acetamide opioids. These compounds are of significant interest in research
due to their potential to elucidate the role of the kappa-opioid system in various physiological
and pathological processes.

The table below presents available pharmacological data for the related compound U-48800 to
provide a comparative context.

Ligand Receptor Parameter Value System Reference
p-Opioid [3°S]GTPYS

U-48800 ECso >10,000 nM [5]
Receptor Assay
K-Opioid [3*S]GTPYS

U-48800 ECso 140 nM [5]
Receptor Assay
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Signaling Pathway

Activation of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), by an
agonist such as U-48800 initiates a cascade of intracellular signaling events. The receptor is
coupled to inhibitory G proteins (Gi/Go). Upon agonist binding, the G protein is activated,
leading to the dissociation of the Ga and Gy subunits. These subunits then modulate the

activity of various downstream effectors.
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Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 2,4-
Difluoro U-48800 hydrochloride.

Synthesis of U-48800 Analogues (General Procedure)

While a specific protocol for 2,4-Difluoro U-48800 hydrochloride is not publicly detailed, the
synthesis of related U-series compounds generally follows a multi-step process. The following
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is a representative workflow for the synthesis of a U-48800 analogue.

Starting Materials:
- Substituted Phenylacetic Acid
- trans-1,2-Diaminocyclohexane

Final Product:
U-48800 Analogue Hydrochloride

Click to download full resolution via product page

General Synthesis Workflow for U-48800 Analogues

Detailed Methodology:

o Amide Coupling: A substituted phenylacetic acid (e.g., 2,4-difluorophenylacetic acid) is
coupled with trans-N,N-dimethyl-1,2-cyclohexanediamine. This reaction is typically carried
out in an aprotic solvent such as dichloromethane or dimethylformamide, using a coupling
agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC) in the presence of a base such as triethylamine.
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« Purification: The crude product from the amide coupling reaction is purified using column

chromatography on silica gel.

» Salt Formation: The purified freebase is dissolved in a suitable solvent (e.g., diethyl ether or
ethanol) and treated with a solution of hydrochloric acid in the same or a miscible solvent to

precipitate the hydrochloride salt.

» Final Product Isolation: The precipitated hydrochloride salt is collected by filtration, washed
with a cold solvent, and dried under vacuum to yield the final product.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a general procedure for studying the in vitro metabolism of a test
compound like 2,4-Difluoro U-48800 using human liver microsomes (HLMs).[6][7][8][9] The
primary enzymes responsible for the metabolism of the related compound U-48800 are
Cytochrome P450 isoforms CYP2C19 and CYP3A4.[10]
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Prepare Incubation Mixture:
- Human Liver Microsomes
- Phosphate Buffer (pH 7.4)
- Test Compound (2,4-Difluoro U-48800)

Gre—incubation at 37°C)
Initiate Reaction:
Add NADPH
Gncubation at 37°C with shakingD
Terminate Reaction:
Add cold organic solvent (e.g., acetonitrile)
(Centrifuge to pellet proteirD

Analyze Supernatant by LC-MS/MS
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In Vitro Metabolism Experimental Workflow

Detailed Methodology:

e Preparation of Incubation Mixtures: In microcentrifuge tubes, combine human liver
microsomes (final protein concentration typically 0.5-1 mg/mL) and the test compound (e.g.,
1 uM 2,4-Difluoro U-48800) in a phosphate buffer (pH 7.4).
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e Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.

e [nitiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of
NADPH (final concentration typically 1 mM).

¢ Incubation: Incubate the reaction mixture at 37°C with constant shaking for a specified time
course (e.g., 0, 5, 15, 30, 60 minutes).

o Termination of Reaction: Terminate the reaction at each time point by adding an equal
volume of a cold organic solvent, such as acetonitrile, to precipitate the proteins.

o Sample Processing: Centrifuge the terminated reaction mixtures to pellet the precipitated
proteins.

¢ Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by Liquid
Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the
parent compound and its metabolites.

Analytical Method for Quantification in Biological
Matrices

The following is a general protocol for the quantification of U-48800 and its analogues in whole
blood, which can be adapted for 2,4-Difluoro U-48800.[11][12]

Detailed Methodology:
o Sample Preparation (Solid-Phase Extraction):

o To a 1 mL whole blood sample, add an internal standard.

o

Vortex and add a buffer (e.g., phosphate buffer, pH 6).

o

Load the sample onto a conditioned mixed-mode solid-phase extraction (SPE) cartridge.

[¢]

Wash the cartridge with deionized water, followed by an acidic wash (e.g., acetic acid),
and then an organic solvent (e.g., methanol).

[¢]

Dry the cartridge thoroughly under vacuum.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33237987/
https://www.researchgate.net/publication/347592471_Analysis_of_the_Illicit_Opioid_U-48800_and_Related_Compounds_by_LC-MS-MS_and_Case_Series_of_Fatalities_Involving_U-48800
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13852713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Elute the analytes with an ammoniated organic solvent mixture (e.g.,
dichloromethane/isopropanol/ammonium hydroxide).

o Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile
phase for analysis.

e LC-MS/MS Analysis:

o Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution
program.

= Mobile Phase A: Water with 0.1% formic acid.
= Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray
ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor-
to-product ion transitions of the analyte and the internal standard.

[3°S]GTPYS Binding Assay for Functional Activity

This assay is a widely used functional assay to determine the potency (ECso) and efficacy
(Emax) of agonists at G protein-coupled receptors, including opioid receptors.[13][14][15]

Detailed Methodology:

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing
the kappa-opioid receptor.

» Assay Buffer Preparation: Prepare an assay buffer containing HEPES, MgClz, NaCl, and a
reducing agent like DTT.

e Reaction Setup: In a 96-well plate, add the assay buffer, GDP, cell membranes, and varying
concentrations of the test compound (2,4-Difluoro U-48800). For determining non-specific
binding, add a high concentration of unlabeled GTPyS.

e Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature.
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e Initiation of Reaction: Add [3°*S]GTPYyS to all wells to start the reaction.
 Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

o Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each
well through a GF/C filter plate using a cell harvester. Wash the filters with ice-cold wash
buffer.

¢ Quantification: Dry the filter plate, add a scintillation cocktail to each well, and count the
radioactivity in a scintillation counter.

o Data Analysis: Subtract the non-specific binding from all other measurements. Plot the
specific binding against the logarithm of the agonist concentration and fit the data to a
sigmoidal dose-response curve to determine the ECso and Emax values.

Conclusion

2,4-Difluoro U-48800 hydrochloride is a novel synthetic opioid with potential for research into
the kappa-opioid system. This guide has provided the available technical information, including
its chemical properties and detailed experimental protocols for its synthesis, metabolic profiling,
and pharmacological characterization. As with all novel psychoactive substances, further
research is necessary to fully elucidate its pharmacological and toxicological profile. The
information and protocols provided herein are intended to serve as a valuable resource for
researchers in the fields of pharmacology, toxicology, and forensic science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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